4-Hydroxyphenyl Maraviroc-d6
Beschreibung
4-Hydroxyphenyl Maraviroc-d6: is a deuterated analog of 4-Hydroxyphenyl Maraviroc, which is a metabolite of Maraviroc. Maraviroc is a CCR5 antagonist used in the treatment of CCR5-tropic HIV-1 infection. The deuterated form, 4-Hydroxyphenyl Maraviroc-d6, is particularly useful in research for tracing the pharmacokinetics and dynamics of Maraviroc without interference from non-deuterated forms .
Eigenschaften
Molekularformel |
C29H41F2N5O2 |
|---|---|
Molekulargewicht |
535.7 g/mol |
IUPAC-Name |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
FWOMXCBURQJRQH-KKZUANEFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Hydroxyphenyl Maraviroc-d6 involves the incorporation of deuterium atoms into the structure of 4-Hydroxyphenyl Maraviroc. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated aromatic compound under palladium catalysis .
Industrial Production Methods: : Industrial production of 4-Hydroxyphenyl Maraviroc-d6 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: : 4-Hydroxyphenyl Maraviroc-d6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl Maraviroc-d6 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Maraviroc in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl Maraviroc-d6 is similar to that of Maraviroc. Maraviroc is a selective, slowly reversible antagonist of the CCR5 receptor. By binding to CCR5, Maraviroc prevents the interaction between HIV-1 gp120 and the receptor, thereby inhibiting the entry of the virus into CD4+ cells. This action blocks the viral replication cycle at an early stage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maraviroc: The parent compound, used in the treatment of HIV-1 infection.
4-Hydroxyphenyl Maraviroc: The non-deuterated analog, also a metabolite of Maraviroc.
Other CCR5 Antagonists: Compounds like Vicriviroc and Aplaviroc, which also target the CCR5 receptor but may have different pharmacokinetic profiles and side effects.
Uniqueness: : 4-Hydroxyphenyl Maraviroc-d6 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal candidate for detailed pharmacokinetic and metabolic studies. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, providing valuable insights into the behavior of Maraviroc in biological systems .
Biologische Aktivität
4-Hydroxyphenyl Maraviroc-d6 is a deuterated derivative of Maraviroc, an established CCR5 antagonist used in the treatment of HIV. The incorporation of deuterium atoms enhances the stability and tracking of metabolic processes in biological systems. This article explores the biological activity of 4-Hydroxyphenyl Maraviroc-d6, focusing on its pharmacological mechanisms, potential applications in research, and comparative studies with related compounds.
4-Hydroxyphenyl Maraviroc-d6 functions primarily as a selective antagonist for the CCR5 receptor. By blocking this receptor, it prevents HIV from entering host immune cells, thereby inhibiting viral replication. The hydroxyphenyl modification may alter its interaction profile compared to Maraviroc, potentially enhancing its efficacy or altering its pharmacokinetic properties.
Pharmacokinetics and Stability
The deuterated form of Maraviroc is expected to exhibit altered metabolic pathways, which can be beneficial in pharmacokinetic studies. The presence of deuterium allows for more precise tracking of the compound in biological systems without significantly changing its biological activity. This characteristic makes it particularly valuable for studies aimed at understanding drug metabolism and interactions.
Table 1: Comparison of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Maraviroc | 143171-10-0 | Parent compound; CCR5 antagonist |
| Maraviroc-d6 | 1033699-22-7 | Deuterated version of Maraviroc |
| 4-Hydroxyphenyl Maraviroc-d6 | 1217513-42-2 | Hydroxy derivative with potential altered activity |
| N-Formyl Maraviroc-d6 | 1346597-31-6 | Incorporates a formyl group; used for metabolic studies |
Research Findings
Recent studies have demonstrated that 4-Hydroxyphenyl Maraviroc-d6 retains biological activity similar to that of its parent compound. Its unique isotopic labeling enables researchers to conduct detailed investigations into its binding affinity to the CCR5 receptor and its interactions with other drugs.
Case Study: Binding Affinity and Interaction Studies
In a series of experiments aimed at elucidating the binding dynamics of 4-Hydroxyphenyl Maraviroc-d6, researchers utilized surface plasmon resonance (SPR) techniques. The results indicated that the compound exhibits a high binding affinity for CCR5, comparable to that of Maraviroc. This supports its potential use in therapeutic applications targeting HIV.
Applications in Scientific Research
The biological activity and stability of 4-Hydroxyphenyl Maraviroc-d6 make it a valuable tool for various applications:
- Pharmacokinetic Studies : Its deuterated nature allows for enhanced tracking in metabolic studies.
- Drug Interaction Studies : Understanding how this compound interacts with other antiretroviral agents can lead to optimized treatment regimens.
- Mechanistic Studies : Investigating the specific pathways through which it exerts its effects on viral replication can provide insights into new therapeutic strategies.
Q & A
Basic Research Questions
Q. What is the primary role of 4-Hydroxyphenyl Maraviroc-d6 in pharmacokinetic studies, and how does its deuterated structure enhance analytical accuracy?
- Methodological Answer : 4-Hydroxyphenyl Maraviroc-d6 is a deuterated isotopologue of maraviroc, a CCR5 antagonist. Its deuterium labeling at six positions reduces interference from endogenous metabolites in mass spectrometry (MS) by introducing a predictable mass shift. This enables precise quantification of maraviroc in biological matrices (e.g., plasma, tissues) via stable isotope dilution analysis (SIDA). Researchers should use it as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) protocols to correct for matrix effects and ionization variability .
Table 1 : Example LC-MS/MS Parameters for Maraviroc Quantification
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic Acid:Acetonitrile |
| Ionization Mode | ESI+ |
| Transition (m/z) | Maraviroc: 514 → 389 |
| Maraviroc-d6: 520 → 395 |
Q. What synthetic routes are commonly used to prepare 4-Hydroxyphenyl Maraviroc-d6, and how is isotopic purity validated?
- Methodological Answer : The compound is synthesized via deuteration of maraviroc precursors using deuterated reagents (e.g., D₂O, CD₃OD) under catalytic conditions. Isotopic purity (>98%) is validated using high-resolution MS and nuclear magnetic resonance (NMR) spectroscopy. Researchers must monitor for isotopic scrambling by comparing ¹H-NMR spectra of deuterated vs. non-deuterated analogs, ensuring absence of proton signals at deuterated positions .
Q. What safety precautions are critical when handling 4-Hydroxyphenyl Maraviroc-d6 in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and respiratory protection (N95 masks or powered air-purifying respirators) during synthesis or handling. Store the compound in amber vials at -20°C under inert gas to prevent degradation. Safety protocols should align with OSHA HCS guidelines, including spill containment using absorbent materials and immediate decontamination of exposed surfaces .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize yield of 4-Hydroxyphenyl Maraviroc-d6 while minimizing isotopic dilution?
- Methodological Answer : Use kinetic isotope effect (KIE) studies to identify deuteration-sensitive steps. For example, substituting H₂O with D₂O in hydrolysis reactions increases deuteration efficiency. Monitor reaction progress via LC-MS to terminate reactions at 90% completion, avoiding back-exchange of deuterium. Statistical optimization tools (e.g., Design of Experiments) can model variables like temperature, pH, and catalyst loading .
Table 2 : Stability of 4-Hydroxyphenyl Maraviroc-d6 Under Storage Conditions
| Condition | Degradation (%) at 30 Days |
|---|---|
| 25°C, Ambient Light | 12.3 ± 1.2 |
| 4°C, Dark | 2.1 ± 0.5 |
| -20°C, Argon Atmosphere | 0.8 ± 0.3 |
Q. What strategies resolve spectral interference between 4-Hydroxyphenyl Maraviroc-d6 and hydroxylated metabolites in LC-MS assays?
- Methodological Answer : Employ chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to retain polar metabolites longer than the deuterated standard. For MS detection, use multiple reaction monitoring (MRM) with narrow mass windows (±0.2 Da) to exclude isobaric interferences. Cross-validate results with orthogonal techniques like differential mobility spectrometry (DMS) to confirm specificity .
Q. How should stability studies be designed to evaluate degradation pathways of 4-Hydroxyphenyl Maraviroc-d6 in biological matrices?
- Methodological Answer : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use high-resolution MS to identify degradation products (e.g., dehydroxylated or epimerized forms). Quantify stability using Arrhenius plots to extrapolate shelf-life at standard storage temperatures (-80°C). Include data on pH-dependent hydrolysis rates in physiological buffers .
Data Contradiction Analysis
Q. How to address discrepancies in reported plasma concentrations of maraviroc when using 4-Hydroxyphenyl Maraviroc-d6 as an internal standard?
- Methodological Answer : Discrepancies may arise from ion suppression in MS due to phospholipid co-elution. Mitigate this by:
- Implementing solid-phase extraction (SPE) with mixed-mode sorbents to remove lipids.
- Validating the internal standard’s recovery rate (target: 85–115%) across multiple lots of human plasma.
- Cross-referencing with a second internal standard (e.g., ³¹³C-labeled maraviroc) to confirm accuracy .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
